7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Description
7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of 5-HT6 receptor antagonists. Its Boc-protected derivative (tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)piperazine-1-carboxylate) is synthesized via reaction with Boc anhydride, achieving a 54% yield . The compound’s piperazine moiety and benzoxazolone core make it a versatile scaffold for developing central nervous system (CNS)-targeting drugs, particularly for depression and neurodegenerative disorders .
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-piperazin-1-yl-3H-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c15-11-13-8-2-1-3-9(10(8)16-11)14-6-4-12-5-7-14;/h1-3,12H,4-7H2,(H,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMBZUOBLHAWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OC(=O)N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848154-38-1 | |
| Record name | 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Introduction of the piperazine moiety: The benzo[d]oxazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its structural framework allows for further modifications that can lead to derivatives with enhanced properties or novel functionalities.
Biology
Research has indicated that this compound exhibits neuroprotective effects , particularly against amyloid-induced neurotoxicity. Studies suggest that it promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3), while decreasing the expression of nuclear factor-kappa B (NF-κB), thereby protecting neurons from apoptosis.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Anti-inflammatory properties : It inhibits prostaglandin H2 synthase (PGHS) activity, contributing to reduced inflammation.
- Potential anticancer effects : Preliminary studies suggest it may have cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Neuroprotection in Animal Models : A study demonstrated that this compound significantly reduced neurotoxicity induced by amyloid-beta in rodent models, suggesting its therapeutic potential in neurodegenerative diseases.
- Anti-inflammatory Effects : In vitro experiments showed that it effectively inhibited inflammatory cytokine production in cell cultures, indicating its role as a potential anti-inflammatory agent .
- Cytotoxicity Studies : Recent research assessed its cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising results that warrant further exploration into its anticancer properties .
Mechanism of Action
The mechanism of action of 7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The benzoxazolone core is a common feature among analogs, but substitutions on the piperazine ring or benzoxazolone backbone dictate pharmacological profiles. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Comparisons
Receptor Selectivity and Mechanisms
- 5-HT6 Antagonism : The parent compound’s piperazine group enables strong binding to 5-HT6 receptors, implicated in depression and cognitive disorders . In contrast, SN79’s fluorophenyl-piperazine chain directs activity toward sigma-2 receptors, triggering apoptosis in cancer cells .
- Dual Receptor Targeting: AG-0029’s extended morpholinomethyl phenoxypropyl group facilitates dual D2/H3 receptor modulation, a strategy absent in the parent compound .
- Structural Modifications :
Therapeutic Implications
- Antidepressant Potential: The parent compound’s 5-HT6 antagonism aligns with emerging antidepressants targeting serotonin pathways .
- Oncology Applications : SN79’s sigma-2 agonism induces caspase-independent apoptosis, offering a route to combat drug-resistant tumors .
- Neurodegenerative Diseases : AG-0029’s dual D2/H3 activity highlights the advantage of multi-target scaffolds in treating complex disorders like Parkinson’s .
Biological Activity
7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS Number: 848154-38-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : 255.70 g/mol
- IUPAC Name : 7-piperazin-1-yl-3H-1,3-benzoxazol-2-one
Biological Mechanisms
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes, leading to cell lysis .
- Cytotoxic Effects : In vitro studies reveal that the compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .
Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry assessed the anticancer potential of various derivatives of benzo[d]oxazole compounds, including this compound. The compound was found to significantly inhibit cell growth in MCF-7 and HCT116 cell lines, with IC50 values ranging from 0.12 to 2.78 µM. Flow cytometry analysis indicated that it triggers apoptosis by increasing caspase activity, suggesting its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound exhibited significant activity against several bacterial strains. The mechanism was attributed to its ability to disrupt membrane integrity, leading to cytosolic leakage and eventual cell death .
Data Summary
| Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12 - 2.78 | Induces apoptosis via caspases |
| Antimicrobial | Various bacteria | Not specified | Disrupts cell membrane integrity |
Q & A
Q. How does structural modification of the piperazine moiety affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
